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Compound of Interest

Compound Name: 4-Propylcyclohexanone

Cat. No.: B1345700

Introduction

4-Propylcyclohexanone (CAS No: 40649-36-3, Molecular Formula: C9H160, Molecular
Weight: 140.22 g/mol ) is a ketone derivative of cyclohexane with a propyl substituent at the 4-
position.[1][2][3][4] As a valuable chemical intermediate in organic synthesis, a thorough
understanding of its spectroscopic characteristics is essential for researchers, scientists, and
professionals in drug development for quality control, reaction monitoring, and structural
confirmation. This technical guide provides an in-depth overview of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-
propylcyclohexanone, complete with detailed experimental protocols and a logical workflow
for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule. Below are the predicted *H and 13C NMR spectral data for 4-
propylcyclohexanone.

Note: Experimental NMR data with complete peak assignments for 4-propylcyclohexanone is
not readily available in the public domain. The following data is based on spectral prediction
and should be used as a reference.

'H NMR Spectral Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.2-24 m 4H H-2, H-6
~1.9-2.1 m 2H H-3a, H-5a (axial)
~1.4-1.6 m 1H H-4
H-3e, H-5e
~1.2-1.4 m 2H _
(equatorial)
~1.2-14 m 2H -CH2-CH2-CH3
~1.2-1.4 m 2H -CH2-CH2-CH3
~0.9 t 3H -CH2-CH2-CH3

13C NMR Spectral Data

While a definitive experimental spectrum with assignments is unavailable, a 13C NMR spectrum
is accessible through public databases.[2] The predicted chemical shifts are as follows:

Chemical Shift (6) ppm Assignment
~211 C=0 (C-1)

~41 C-2,C-6

~37 -CH2-CH2-CH3
~34 C-4

~30 C-3,C-5

~20 -CH2-CH2-CH3
~14 -CH2-CH2-CH3

Infrared (IR) Spectroscopy
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The IR spectrum of 4-propylcyclohexanone, available from the NIST/EPA Gas-Phase Infrared
Database, displays characteristic absorption bands corresponding to its functional groups.[3]

Wavenumber (cm~?) Intensity Assignment

~2930 Strong C-H stretch (alkyl)
~2860 Strong C-H stretch (alkyl)
~1715 Strong C=0 stretch (ketone)
~1450 Medium C-H bend (methylene)
~1375 Medium C-H bend (methyl)

Mass Spectrometry (MS)

The electron ionization mass spectrum of 4-propylcyclohexanone is characterized by a
molecular ion peak and several key fragment ions.[1]

m/z Relative Intensity Assignment

140 ~20% [M]* (Molecular lon)

08 0% [M - C3H6]* (McLafferty
rearrangement)

83 ~40% [M - C4HT7]*

70 ~50%

55 ~100%

41 ~85%

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

NMR Spectroscopy Protocol
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Objective: To acquire *H and 3C NMR spectra for structural elucidation.

Materials:

4-Propylcyclohexanone sample
Deuterated chloroform (CDCIs)
NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 4-propylcyclohexanone in ~0.6
mL of CDCIs in a clean, dry vial.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Spectrometer Setup:

o Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
o Lock onto the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity.

H NMR Acquisition:

o Set the spectral width to approximately 12 ppm.

o Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

13C NMR Acquisition:

o Set the spectral width to approximately 220 ppm.
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o Use a proton-decoupled pulse sequence.
o Employ a 45° pulse angle and a relaxation delay of 2-5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance
of 13C.

» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak of CDCIs (& 7.26 ppm for
1H and 6 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H NMR spectrum.

FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in 4-propylcyclohexanone.
Materials:
e 4-Propylcyclohexanone sample (liquid)

o FT-IR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR)

accessory.
o Salt plates (e.g., NaCl or KBr) if using a liquid cell.
Procedure (using ATR):

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrumental contributions.

o Sample Application: Place a small drop of 4-propylcyclohexanone directly onto the ATR
crystal.
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e Spectrum Acquisition:

o Acquire the sample spectrum over a range of 4000-400 cm~1.

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
» Data Processing:

o The software will automatically ratio the sample spectrum against the background
spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Objective: To determine the molecular weight and fragmentation pattern of 4-
propylcyclohexanone.

Materials:

e 4-Propylcyclohexanone sample

e Asuitable volatile solvent (e.g., dichloromethane or hexane)

¢ GC-MS instrument equipped with a capillary column (e.g., DB-5ms or equivalent).
Procedure:

e Sample Preparation: Prepare a dilute solution of 4-propylcyclohexanone (e.g., 1 mg/mL) in
the chosen solvent.

e GC-MS Instrument Setup:

o Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split
ratio).

o GC Oven Program:
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= Initial temperature: 50 °C, hold for 2 minutes.
» Ramp: Increase to 250 °C at a rate of 10 °C/min.

= Final hold: Hold at 250 °C for 5 minutes.

o Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

o Mass Spectrometer:

lonization mode: Electron lonization (El) at 70 eV.

Mass range: Scan from m/z 35 to 300.

lon source temperature: 230 °C.

Quadrupole temperature: 150 °C.

« Injection and Acquisition: Inject 1 pL of the prepared sample into the GC-MS. Start the data
acquisition.

e Data Analysis:

o Identify the peak corresponding to 4-propylcyclohexanone in the total ion chromatogram
(TIC).

o Extract the mass spectrum for this peak.
o Identify the molecular ion peak and analyze the fragmentation pattern.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 4-propylcyclohexanone.
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Workflow for Spectroscopic Analysis of 4-Propylcyclohexanone
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Caption: Spectroscopic analysis workflow for 4-propylcyclohexanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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